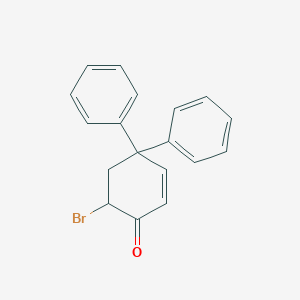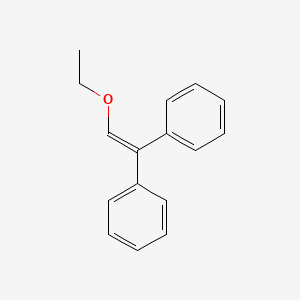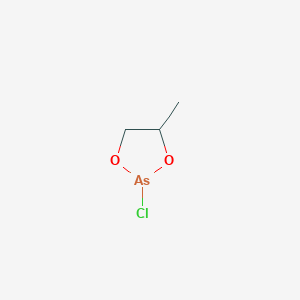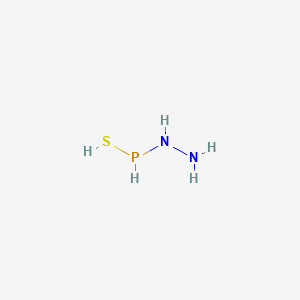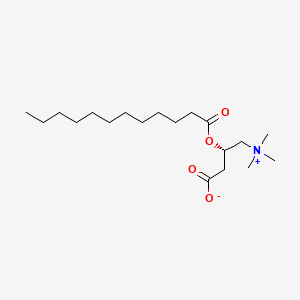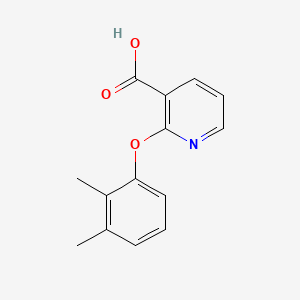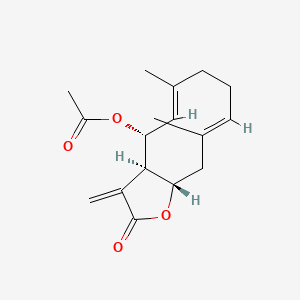![molecular formula C27H24O2S B14687006 1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene CAS No. 33641-38-2](/img/structure/B14687006.png)
1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is a chemical compound with the molecular formula C27H24O2S and a molecular weight of 412.552 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to a propane backbone, and three benzene rings. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene involves its interaction with molecular targets through its phenylsulfonyl and benzene groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine Related Compounds: These compounds share structural similarities with 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene, particularly in the presence of phenylsulfonyl groups.
Other Benzene Derivatives: Compounds with multiple benzene rings and sulfonyl groups.
Uniqueness
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is unique due to its specific arrangement of three benzene rings and a phenylsulfonyl group attached to a propane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
33641-38-2 |
|---|---|
Fórmula molecular |
C27H24O2S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)-2,3-diphenylpropyl]benzene |
InChI |
InChI=1S/C27H24O2S/c28-30(29,26-19-11-4-12-20-26)27(25-17-9-3-10-18-25,21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
Clave InChI |
HTUMGVKVDVFUGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


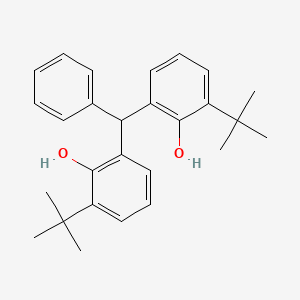
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
